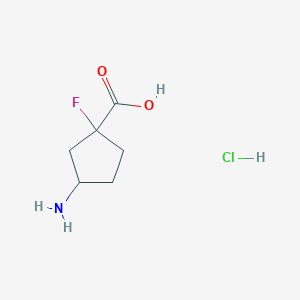

3-氨基-1-氟环戊烷-1-羧酸盐酸盐,异构体混合物

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-amino-1-fluorocyclopentane-1-carboxylic acid hydrochloride, Mixture of isomers is a useful research compound. Its molecular formula is C6H11ClFNO2 and its molecular weight is 183.61. The purity is usually 95%.

BenchChem offers high-quality 3-amino-1-fluorocyclopentane-1-carboxylic acid hydrochloride, Mixture of isomers suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-amino-1-fluorocyclopentane-1-carboxylic acid hydrochloride, Mixture of isomers including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

癌症研究中的 PET 显像剂:

- 该化合物已被合成并评估其作为癌症研究中 PET 显像剂的潜力,特别是在胶质母细胞瘤、前列腺癌和肺部病变中。研究发现,它可以提供较高的肿瘤与正常脑组织比值,使其成为检测和监测肿瘤的宝贵工具 (Pickel 等人,2020) (Pickel 等人,2021)。

作用机制研究:

- 已进行研究以了解该化合物的作用机制,特别是其与γ-氨基丁酸氨基转移酶 (GABA-AT) 相关的失活过程。这些研究提供了对涉及的生化相互作用和途径的见解 (Storici 等人,2004)。

与其他显像剂的比较分析:

- 已进行比较研究以评估该化合物与其他 PET 显像剂的有效性。这些研究旨在确定其诊断准确性,特别是在前列腺癌检测中 (Schuster 等人,2011)。

结构性质探索:

- 已对源自类似环状氨基酸的肽的结构性质和多功能性进行了研究。这些研究有助于更广泛地了解该化合物在药物化学和药物开发中的潜在应用 (Crisma 等人,1988)。

抗肿瘤性质评估:

- 一些研究探索了相关环状羧酸的抗肿瘤特性,为 3-氨基-1-氟环戊烷-1-羧酸盐酸盐在癌症治疗中的潜在治疗应用提供了背景 (Umezawa & Kinoshita,1957)。

作用机制

Target of Action

The primary target of 3-amino-1-fluorocyclopentane-1-carboxylic acid hydrochloride, also known as AFMC-CP, is Ornithine Aminotransferase (OAT) . OAT is a pyridoxal 5’-phosphate-dependent enzyme that plays a crucial role in the urea cycle and proline biosynthesis .

Mode of Action

AFMC-CP acts as a selective and potent inactivator of human OAT (hOAT) . The compound inactivates hOAT through a series of reactions: fluoride ion elimination to an activated 1,1’-difluoroolefin, followed by conjugate addition and hydrolysis . This inactivation mechanism is based on mechanisms of known aminotransferase inactivators: Michael addition, enamine addition, and fluoride ion elimination followed by conjugate addition .

Biochemical Pathways

The inactivation of OAT by AFMC-CP affects the urea cycle and proline biosynthesis pathways. OAT is responsible for the conversion of ornithine to pyrroline-5-carboxylate (P5C), a critical step in these pathways . The inactivation of OAT by AFMC-CP disrupts this conversion, thereby affecting these biochemical pathways .

Result of Action

The inactivation of OAT by AFMC-CP has been implicated as a potential treatment for hepatocellular carcinoma (HCC), the most common form of liver cancer . In preclinical studies, AFMC-CP inhibited the growth of HCC in athymic mice implanted with human-derived HCC, even at a dose of 0.1 mg/kg .

生化分析

Biochemical Properties

The biochemical properties of 3-amino-1-fluorocyclopentane-1-carboxylic acid hydrochloride are not well-documented in the literature. It is known that the compound interacts with certain enzymes and proteins in biochemical reactions . For instance, it has been found to be a selective and potent inactivator of human ornithine aminotransferase (hOAT), a pyridoxal 5’-phosphate-dependent enzyme .

Cellular Effects

The cellular effects of 3-amino-1-fluorocyclopentane-1-carboxylic acid hydrochloride are also not well-studied. It has been found to inhibit the growth of hepatocellular carcinoma (HCC) in athymic mice implanted with human-derived HCC, even at a dose of 0.1 mg/kg .

Molecular Mechanism

The molecular mechanism of action of 3-amino-1-fluorocyclopentane-1-carboxylic acid hydrochloride involves inactivation of hOAT through fluoride ion elimination to an activated 1,1’-difluoroolefin, followed by conjugate addition and hydrolysis . This result was confirmed with additional studies, including the detection of the cofactor structure by mass spectrometry and through the identification of turnover metabolites .

Temporal Effects in Laboratory Settings

The temporal effects of 3-amino-1-fluorocyclopentane-1-carboxylic acid hydrochloride in laboratory settings are not well-documented in the literature. It is known that the compound has long-term effects on cellular function .

Dosage Effects in Animal Models

In animal models, the effects of 3-amino-1-fluorocyclopentane-1-carboxylic acid hydrochloride vary with different dosages . For instance, it has been found to inhibit the growth of HCC in athymic mice implanted with human-derived HCC, even at a dose of 0.1 mg/kg .

Metabolic Pathways

The metabolic pathways that 3-amino-1-fluorocyclopentane-1-carboxylic acid hydrochloride is involved in are not well-documented in the literature. It is known that the compound interacts with certain enzymes and cofactors .

属性

IUPAC Name |

3-amino-1-fluorocyclopentane-1-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10FNO2.ClH/c7-6(5(9)10)2-1-4(8)3-6;/h4H,1-3,8H2,(H,9,10);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGGPNUASIGSFBJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC1N)(C(=O)O)F.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClFNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 3-(4-chlorophenyl)-4-oxo-5-[(2-phenoxyacetyl)amino]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2453066.png)

![Benzo[d]thiazol-2-yl(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone](/img/structure/B2453067.png)

![N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide](/img/structure/B2453074.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)acrylamide](/img/structure/B2453077.png)

![N-(2H-1,3-benzodioxol-5-yl)-2-{[5,6-dimethyl-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2453078.png)

![2-((3-(4-chlorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2453079.png)

![N~6~-butyl-N~4~-(3-chlorophenyl)-N~6~-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2453082.png)

![2-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine;hydrochloride](/img/structure/B2453084.png)